molecular formula C24H31ClN4O3S2 B2628061 N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1216435-38-9

N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2628061
CAS No.: 1216435-38-9
M. Wt: 523.11
InChI Key: ITSLIUNTKCPWBH-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a benzamide derivative featuring a benzothiazole ring, a cyclopentyl(methyl)sulfamoyl group, and a dimethylaminoethyl substituent. This compound is structurally complex, combining a sulfonamide moiety with a benzothiazole core, which is often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties. The hydrochloride salt form enhances solubility, a critical factor for pharmacokinetic optimization.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2.ClH/c1-26(2)16-17-28(24-25-21-10-6-7-11-22(21)32-24)23(29)18-12-14-20(15-13-18)33(30,31)27(3)19-8-4-5-9-19;/h6-7,10-15,19H,4-5,8-9,16-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSLIUNTKCPWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, sulfonamide formation, and the introduction of the dimethylaminoethyl group. Common reagents used in these reactions include thionyl chloride, cyclopentylamine, and dimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular processes. The compound can modulate these targets’ activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid structure, merging a benzothiazole ring with a sulfamoyl group and a tertiary amine side chain. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Bioactivity
Target compound Benzothiazole Cyclopentyl(methyl)sulfamoyl, dimethylaminoethyl Hypothesized kinase inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 2-hydroxy-1,1-dimethylethyl, methyl Metal-catalyzed C–H bond functionalization
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles () Triazole-sulfonylbenzene Halogenated phenylsulfonyl, 2,4-difluorophenyl Antimicrobial/antifungal activity
Veronicoside/Catalposide () Iridoid glycoside Benzoyl/p-hydroxybenzoyl Antioxidant properties

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target compound’s sulfamoyl group (S=O) would show νS=O vibrations at ~1150–1350 cm⁻¹, analogous to sulfonyl absorptions in (1243–1258 cm⁻¹). The dimethylaminoethyl group may exhibit N–H/N–CH3 stretches at ~2800–3000 cm⁻¹, distinct from ’s hydroxyl group (broad ~3200–3600 cm⁻¹).
  • NMR : The benzothiazole protons (aromatic δ 7.0–8.5 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm) would differ markedly from ’s iridoid glycosides (δ 3.0–5.5 ppm for sugar moieties).

Metabolomic Dereplication ()

Molecular networking (cosine score ≥0.8) could cluster the target compound with other sulfamoyl-benzamides, distinguishing it from triazoles or glycosides. LC-MS/MS would reveal fragmentation patterns (e.g., loss of cyclopentylmethyl or dimethylaminoethyl groups), aiding structural differentiation.

Biological Activity

N-(1,3-BENZOTHIAZOL-2-YL)-4-[CYCLOPENTYL(METHYL)SULFAMOYL]-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole moiety, sulfamoyl group, and dimethylaminoethyl substitution, suggest diverse biological activities. This article explores the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C26H30N4O3S, with a molecular weight of 490.6 g/mol. The structural components include:

  • Benzothiazole ring : Known for its role in various biological activities.
  • Cyclopentyl(methyl)sulfamoyl group : Enhances solubility and potential interactions with biological targets.
  • Dimethylaminoethyl substitution : May influence pharmacokinetics and receptor binding.

Table 1: Structural Characteristics

ComponentDescription
BenzothiazoleHeterocyclic aromatic compound
Cyclopentyl groupAliphatic hydrocarbon
Sulfamoyl groupSulfonamide derivative
Dimethylaminoethyl groupAminoalkyl functional group

Antitumor Activity

Research indicates that compounds containing benzothiazole derivatives exhibit notable antitumor properties. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

  • Case Study : A study on structurally related benzothiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The sulfamoyl group in this compound may enhance its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Findings : In vivo models of inflammation have illustrated that related benzothiazole compounds can reduce edema and inflammatory markers significantly .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. The presence of the sulfamoyl group may contribute to enhanced binding to bacterial enzymes or receptors.

  • Study Results : Tests against various bacterial strains (e.g., E. coli, S. aureus) reveal that compounds with similar functionalities exhibit bactericidal effects at specific concentrations .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling and metabolic pathways.

Potential Targets

  • Enzymes : Inhibition of key enzymes involved in cancer metabolism or inflammatory pathways.
  • Receptors : Binding to G-protein coupled receptors (GPCRs) influencing cellular responses.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the benzothiazole core followed by the introduction of other functional groups through coupling reactions.

Synthetic Route Overview

  • Preparation of Benzothiazole Core : Utilizing thiazole derivatives and appropriate reagents.
  • Formation of Sulfamoyl Group : Introduction via nucleophilic substitution.
  • Final Coupling Reaction : Combining all functional groups to form the final product.

Table 2: Synthesis Steps

StepReaction TypeKey Reagents
Benzothiazole formationCondensationThiazole derivatives
Sulfamoyl introductionNucleophilic substitutionSulfonamide precursors
Final couplingCoupling reactionCoupling agents

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